4,6-Dihydroxypyridine-3-sulfonic acid
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Overview
Description
4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S . It is also known by other names such as 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-sulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two hydroxyl groups and a sulfonic acid group attached . The InChI code for the compound is 1S/C5H5NO5S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 175.16 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Antioxidant Activity Analysis
4,6-Dihydroxypyridine-3-sulfonic acid may play a role in antioxidant activity analysis, contributing to the study of antioxidants in various fields including food engineering, medicine, and pharmacy. Critical methods for determining antioxidant activity involve tests based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. These assays, crucial for analyzing the antioxidant capacity of samples, depend on spectrophotometry to monitor characteristic color changes or solution discoloration, reflecting the kinetics or equilibrium state of antioxidant reactions (Munteanu & Apetrei, 2021).
Environmental Impact and Microbial Degradation
Research on the metabolism of sulfonic acids and their derivatives by sulfate-reducing bacteria highlights the ecological significance of sulfonic acids in anaerobic respiratory growth. Studies on Desulfovibrio desulfuricans and its ability to utilize sulfonic acids as terminal electron acceptors shed light on their potential role in the sulfur cycle, suggesting that sulfonate reduction might be a significant process in environmental sulfur dynamics (Lie, Leadbetter, & Leadbetter, 1998). Additionally, microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, is a critical area of study for understanding the environmental fate and toxic profiles of these persistent substances (Liu & Mejia Avendaño, 2013).
Electrolytes for Metal Surface Treatment
Sulfamic acid, closely related to sulfonic acids, is highlighted as an environmentally friendly electrolyte for acid cleaning and corrosion inhibition. This application stresses the importance of sulfonic acids and their derivatives in industrial processes, particularly in the cleaning of metallic surfaces and the use of organic compounds as corrosion inhibitors in such electrolytes (Verma & Quraishi, 2022).
Future Directions
While specific future directions for 4,6-Dihydroxypyridine-3-sulfonic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, which include 4,6-dihydroxypyridine-3-sulfonic acid, are an important class of aromatic compounds that occur largely as a result of human activities . They can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
Mode of Action
It’s known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
It’s known that pyridine derivatives can have profound effects on their biodegradation . For example, 4-hydroxypyridine can be transformed to 3,4-dihydroxypyridine by means of 4-hydroxypyridine-3-hydrolase .
Result of Action
It’s known that pyridine derivatives can have profound effects on their biodegradation .
Action Environment
It’s known that pyridine derivatives can enter the environment through natural and anthropogenic routes, and some pose documented health risks .
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVTZLMMGSBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)S(=O)(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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